(+/-)-HIP-A

Vue d'ensemble

Description

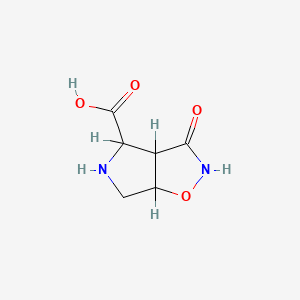

(+/-)-HIP-A: is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyrrolo and isoxazole ring system, making it an interesting subject for various scientific studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-HIP-A typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions using AuCl3 as a catalyst . Another approach includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-HIP-A undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Data Integration in Multi-Omics Studies

One of the most significant applications of (+/-)-HIP-A is in the realm of multi-omics data integration. The Heterogeneity in Integration and Prediction (HIP) approach leverages algorithms that can analyze diverse biological data types (genomics, proteomics, etc.) to identify molecular signatures associated with specific subgroups in complex diseases. For instance, studies have applied this methodology to chronic obstructive pulmonary disease (COPD), revealing unique proteins and genes linked to sex differences in disease progression .

Table 1: Applications of this compound in Data Integration

Therapeutic Developments

This compound has also been explored for its therapeutic potential. In orthopedic medicine, it has been implicated in studies addressing conditions like adhesive capsulitis of the hip. Research indicates that interventions utilizing contrast injections can significantly improve joint mobility and reduce pain in patients suffering from this condition .

Case Study: Adhesive Capsulitis Treatment

In a clinical case series involving patients with adhesive capsulitis of the hip:

- Intervention : Contrast arthrography was used to expand the joint capsule.

- Outcomes : Patients experienced variable pain relief (up to 18 months) and significant improvements in range of motion .

Diagnostic Applications

The diagnostic capabilities of this compound have been evaluated through systematic reviews focusing on clinical tests for hip conditions. While many tests exhibit weak diagnostic properties, certain methodologies enhanced by HIP-derived techniques have shown improved accuracy in diagnosing hip-related ailments .

Table 2: Diagnostic Applications of this compound

Mécanisme D'action

The mechanism of action of (+/-)-HIP-A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(+/-)-HIP-A is unique due to its specific ring structure and the presence of both pyrrolo and isoxazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Activité Biologique

Introduction

(+/-)-HIP-A (Hippuric Acid) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and implications in health and disease.

Kinase Activity

One of the critical aspects of this compound's biological activity is its role as a kinase. It has been shown to activate the stringent response in bacteria by phosphorylating aminoacyl-tRNA synthetases, particularly GltX. This phosphorylation leads to an increase in the levels of (p)ppGpp, which is associated with bacterial persistence and antibiotic tolerance . The activation of this pathway is crucial for understanding how this compound influences bacterial survival under stress conditions.

Autophosphorylation

This compound exhibits autophosphorylation capabilities, which serve as a regulatory mechanism for its own activity. This self-regulation can modulate the kinase's function, impacting various downstream processes within the cell. Studies have indicated that this autophosphorylation may play a role in resuscitating persister cells, which are known for their tolerance to antibiotics .

Antimicrobial Activity

Research indicates that this compound can inhibit protein synthesis in bacteria, contributing to its antimicrobial properties. By targeting specific tRNA synthetases, it disrupts the translation process, leading to growth arrest and cell death in susceptible bacterial strains . This mechanism highlights its potential use as an antibiotic or adjuvant therapy in treating resistant infections.

Impact on Cellular Stress Responses

The activation of the stringent response by this compound also suggests that it may have broader implications in cellular stress responses. By modulating (p)ppGpp levels, it influences various cellular processes such as biofilm formation, virulence factor expression, and metabolic adaptation during nutrient deprivation . These effects are particularly relevant in the context of chronic infections where bacterial persistence poses significant treatment challenges.

Table 1: Summary of Research Findings on this compound

Case Study: Antibiotic Resistance

In a recent study examining antibiotic resistance mechanisms, researchers found that strains of Escherichia coli expressing increased levels of this compound showed enhanced survival rates under antibiotic treatment. This suggests that this compound not only contributes to resistance but may also be a target for novel therapeutic strategies aimed at overcoming bacterial persistence .

Propriétés

IUPAC Name |

3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSXFNHFIBCTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(N1)C(=O)O)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.